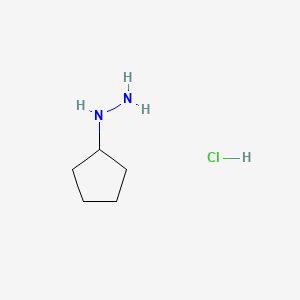

Cyclopentylhydrazine hydrochloride

Descripción

The exact mass of the compound Cyclopentylhydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclopentylhydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentylhydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

cyclopentylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c6-7-5-3-1-2-4-5;/h5,7H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONHTJWVIZVBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178911 | |

| Record name | Hydrazine, cyclohexyl-, monohydrochloride (8CI,9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24214-72-0 | |

| Record name | Cyclopentylhydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24214-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, cyclopentyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024214720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, cyclohexyl-, monohydrochloride (8CI,9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: Cyclopentylhydrazine Hydrochloride

Strategies for Safe Handling & Synthetic Utility in Medicinal Chemistry

Strategic Context: The Scaffold Utility

Cyclopentylhydrazine hydrochloride (CAS: 24214-72-0) represents a critical "privileged structure" precursor in modern drug discovery.[1][2] Unlike simple alkyl hydrazines, the cyclopentyl moiety provides a specific lipophilic bulk that is frequently exploited to optimize the metabolic stability and receptor binding affinity of kinase inhibitors, GPCR ligands, and agrochemicals.

However, its utility is often bottlenecked by the safety profile inherent to the hydrazine pharmacophore. This guide bridges the gap between the Safety Data Sheet (SDS) and the fume hood, providing a mechanistic understanding of how to handle this reagent to synthesize pyrazoles and indazoles without compromising researcher safety or data integrity.

Physicochemical & Safety Profile

Data synthesized from Sigma-Aldrich and ECHA classifications.

Core Identity & Properties

| Parameter | Specification |

| IUPAC Name | Cyclopentylhydrazine hydrochloride |

| CAS Number | 24214-72-0 |

| Formula | C₅H₁₂N₂[3][4] · HCl |

| Molecular Weight | 136.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 129–133 °C (Decomposes) |

| Solubility | Soluble in water, methanol, DMSO; insoluble in non-polar solvents (hexanes) |

| Storage | Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). |

Mechanistic Toxicology & GHS Classification

The toxicity of cyclopentylhydrazine stems from its ability to act as a nucleophile in biological systems.

-

Acute Toxicity (H302, H312, H332): Hydrazines interfere with pyridoxal phosphate (Vitamin B6) dependent enzymes, potentially leading to neurotoxicity (seizures).

-

Skin Sensitization (H317): Capable of haptenization, where the hydrazine moiety covalently binds to skin proteins, triggering an immune response.

-

Genotoxicity Potential: While specific data for the cyclopentyl derivative is limited, the hydrazine class is generally flagged for potential alkylation of DNA bases (guanine).

Operational Protocol: Hierarchy of Controls

To mitigate the risks outlined above, a self-validating safety workflow is required. This flowchart illustrates the decision matrix for handling this compound.

Figure 1: Operational safety workflow ensuring containment of hydrazine dust and proper waste segregation.

Synthetic Application: Regioselective Pyrazole Synthesis

The primary application of cyclopentylhydrazine HCl is the synthesis of N-cyclopentyl pyrazoles via the Knorr Pyrazole Synthesis. The following protocol is designed to be self-validating , meaning the steps include checkpoints to confirm the reaction is proceeding correctly.

The Mechanism

The reaction involves the nucleophilic attack of the hydrazine nitrogen on a 1,3-dicarbonyl compound, followed by cyclization and dehydration.

Figure 2: Mechanistic pathway for the condensation of cyclopentylhydrazine with diketones.

Step-by-Step Protocol

Objective: Synthesis of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole.

-

Preparation (Stoichiometry Check):

-

Charge a round-bottom flask with Cyclopentylhydrazine HCl (1.0 equiv) .

-

Add Ethanol (10 mL/mmol) as the solvent.

-

Validation Point: The salt may not fully dissolve yet. This is normal.

-

-

Base Neutralization (Critical Step):

-

Add Sodium Acetate (1.1 equiv) or Triethylamine (1.1 equiv) to liberate the free hydrazine base in situ.

-

Causality: The HCl salt is stable but non-nucleophilic. The base activates the hydrazine for attack.

-

Validation Point: Look for the solution to become clear or a fine precipitate (NaCl/Et3N·HCl) to form.

-

-

Addition of Electrophile:

-

Add Acetylacetone (1.05 equiv) dropwise at room temperature.

-

Stir at reflux (78°C) for 2–4 hours.

-

-

Monitoring (Self-Validation):

-

Perform TLC (Hexane:EtOAc 4:1).

-

Validation Point: The hydrazine starting material (polar, baseline) should disappear. A new, less polar spot (the pyrazole) should appear (Rf ~0.5–0.7).

-

-

Workup:

-

Concentrate ethanol under reduced pressure.

-

Partition residue between Water and Ethyl Acetate.

-

Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

-

Emergency Response & Decontamination

Hydrazines require specific neutralization protocols. Standard spill kits may be insufficient if they do not account for the reducing nature of the compound.

Spill Management

-

Evacuate: Isolate the area (10-meter radius).

-

PPE Upgrade: Wear a full-face respirator with ammonia/methylamine cartridges if dust is airborne.

-

Neutralization:

-

Do NOT use standard acid spill kits (reaction with HCl salt is ineffective).

-

Use a 5% Calcium Hypochlorite (Bleach) solution.

-

Chemistry: Hypochlorite oxidizes the hydrazine into nitrogen gas (N₂) and water, rendering it harmless.

-

Allow the bleach solution to sit on the spill for 20 minutes before absorbing with vermiculite.

-

First Aid

-

Eye Contact: Flush immediately for 15 minutes.[5][6] Hydrazines are caustic; immediate irrigation is vital to prevent corneal opacity.

-

Skin Contact: Wash with soap and water.[6] Do not use solvents (ethanol/DMSO) as they may increase transdermal absorption.

References

-

European Chemicals Agency (ECHA). (n.d.). Substance Information - Hydrazine Salts. Retrieved January 30, 2026, from [Link]

- Maddaluno, J., & Robert, F. (2019). Knorr Pyrazole Synthesis. In Science of Synthesis: N-Heterocycles. Thieme Chemistry.

-

National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 12201379 (Cyclopentylhydrazine hydrochloride). Retrieved January 30, 2026, from [Link]

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrazine. Retrieved January 30, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cyclopentylhydrazine hydrochloride [myskinrecipes.com]

- 3. Cyclopentylhydrazine hydrochloride | 24214-72-0 [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Cyclopentylhydrazine Hydrochloride: A Critical Intermediate in Heterocyclic Drug Synthesis

[1]

Executive Summary

Cyclopentylhydrazine hydrochloride (CAS: 24214-72-0 ) is a specialized organohydrazine building block essential for the synthesis of nitrogen-containing heterocycles, particularly pyrazoles , indazoles , and pyrazolopyrimidines . As a mono-substituted hydrazine, it serves as a precise "N-alkylating" reagent that introduces a cyclopentyl moiety—a lipophilic, metabolic stability-enhancing motif—early in the synthetic pathway of small molecule drugs.

Its significance lies in its ability to selectively form N1-substituted pyrazoles via condensation with 1,3-electrophiles, a reaction pivotal in the development of kinase inhibitors (e.g., JAK, ERK pathways), PDE9 inhibitors, and HDAC modulators. Unlike simple alkylhydrazines, the cyclopentyl group offers a balance of steric bulk and hydrophobic interaction, often improving the pharmacokinetic profile (logP, blood-brain barrier penetration) of the final drug candidate.

Fundamental Chemical Properties[1][2][3][4][5][6]

Cyclopentylhydrazine is most commonly handled as its monohydrochloride salt to mitigate the oxidation sensitivity and volatility associated with the free base hydrazine.

| Property | Data | Context/Significance |

| IUPAC Name | Cyclopentylhydrazine hydrochloride | Systematic identification. |

| CAS Number | 24214-72-0 | Primary identifier for sourcing/regulatory checks. |

| Molecular Formula | C₅H₁₃ClN₂ (C₅H₁₂N₂ · HCl) | Salt stoichiometry is typically 1:1. |

| Molecular Weight | 136.62 g/mol | Essential for stoichiometric calculations. |

| Melting Point | 129–132 °C | Sharp melting point indicates high purity; lower ranges suggest moisture/oxidation. |

| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates oxidation to azo/azoxy species. |

| Solubility | Soluble in Water, Methanol, DMSO | Polar solvents are required for reactions; poor solubility in non-polar ethers. |

| Stability | Hygroscopic; Air-sensitive | Must be stored under inert gas (Argon/N₂) at 2–8°C. |

Synthesis & Manufacturing Methodologies

The synthesis of Cyclopentylhydrazine hydrochloride must avoid the formation of N,N-disubstituted byproducts (poly-alkylation), which is a common pitfall in direct alkylation routes. Two primary industrial routes are employed:

Route A: Reductive Amination (Standard Laboratory Route)

This route utilizes cyclopentanone and hydrazine hydrate. It is preferred for its cost-effectiveness and scalability.

-

Condensation : Cyclopentanone reacts with excess hydrazine hydrate to form the cyclopentanone hydrazone intermediate. Excess hydrazine is critical to prevent azine formation (two ketones reacting with one hydrazine).

-

Reduction : The hydrazone is reduced to the hydrazine. Common reducing agents include catalytic hydrogenation (H₂/PtO₂ or Pd/C) or hydride reagents (NaBH₃CN or NaBH₄) in acidic media.

-

Salt Formation : The crude free base is treated with HCl in diethyl ether or dioxane to precipitate the stable hydrochloride salt.

Route B: Protected Hydrazine Strategy (High-Purity Route)

For pharmaceutical GMP applications requiring <0.1% impurity levels, a protected route is used to strictly enforce mono-substitution.

-

Protection : Use of tert-butyl carbazate (Boc-hydrazine).

-

Reductive Alkylation : Reaction with cyclopentanone under reductive conditions (H₂/Pd-C) yields 1-Boc-2-cyclopentylhydrazine .

-

Deprotection : Acid hydrolysis (HCl/MeOH) removes the Boc group, affording pure Cyclopentylhydrazine HCl without contamination from N,N-dicyclopentyl species.

Visualization: Synthesis Pathways

The following diagram illustrates the logic flow between the Standard and High-Purity routes.

Figure 1: Comparison of Direct Reductive Amination vs. Boc-Protected Synthesis Routes.

Applications in Drug Discovery[4][7][8]

Cyclopentylhydrazine is a "privileged structure" installer. Its primary utility is the formation of N-cyclopentyl pyrazoles and pyrazolopyrimidines , scaffolds ubiquitous in modern oncology and CNS drug pipelines.

Synthesis of N-Cyclopentylpyrazoles

The reaction with 1,3-diketones or

-

Mechanism : The hydrazine nitrogen (NH₂) attacks the most reactive carbonyl of the 1,3-diketone, followed by cyclization and dehydration.

-

Regioselectivity : When using unsymmetrical 1,3-diketones, regioselectivity is controlled by steric factors and solvent choice. The cyclopentyl group's bulk often directs formation of the 1,5-disubstituted isomer if the diketone has a bulky group at one end, though 1,3-isomers are thermodynamically favored.

Case Study: PDE9 Inhibitors

Phosphodiesterase 9 (PDE9) inhibitors are investigated for Alzheimer's disease treatment. A key intermediate, 4,6-dichloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine , is synthesized directly from Cyclopentylhydrazine HCl.

-

Protocol : Cyclopentylhydrazine HCl is reacted with 2,4,6-trichloropyrimidine-5-carbaldehyde in the presence of triethylamine (base) at low temperature (-78°C to 0°C).

-

Outcome : The hydrazine condenses with the aldehyde and displaces the adjacent chlorine, closing the pyrazole ring fused to the pyrimidine.

Case Study: HDAC Inhibitors

In the development of Histone Deacetylase (HDAC) inhibitors, cyclopentylhydrazine is used to form hydrazide linkers (R-CO-NH-NH-Cyclopentyl), which act as zinc-binding groups or cap groups, modulating the potency and selectivity against specific HDAC isoforms.

Visualization: Pyrazole Formation Mechanism

This diagram details the condensation logic used in PDE9 inhibitor synthesis.

Figure 2: Mechanism of Pyrazolopyrimidine Core Synthesis for PDE9 Inhibitors.

Handling, Stability, and Safety Protocols

Hydrazine derivatives are notoriously unstable and potentially genotoxic. Strict adherence to self-validating safety protocols is required.

Storage and Stability

-

Hygroscopicity : The HCl salt absorbs atmospheric moisture, leading to hydrolysis or clumping.

-

Protocol: Store in amber glass vials with Teflon-lined caps, sealed under Argon.

-

Indicator: Material should be a free-flowing white powder. Clumping or yellowing indicates degradation.

-

-

Temperature : Store at 2–8°C . Long-term storage at -20°C is recommended for reference standards.

Safety and Deactivation

-

Toxicity : Suspected carcinogen (like most hydrazines). Avoid inhalation of dust.

-

Deactivation Protocol :

-

Do not wash spills with water alone.

-

Reaction : Treat all waste/glassware with 10% Sodium Hypochlorite (Bleach) solution.

-

Mechanism: Hypochlorite oxidizes the hydrazine to nitrogen gas (N₂) and cyclopentyl chloride/alcohol, destroying the nucleophilic nitrogen-nitrogen bond.

-

Validation: Allow to stand for 30 minutes before disposal.

-

References

-

Chemical Properties & Safety : Cyclopentylhydrazine hydrochloride (CAS 24214-72-0) Safety Data Sheet. Sigma-Aldrich/Merck. Link

-

PDE9 Inhibitor Synthesis : Discovery of Effective Inhibitors Against Phosphodiesterase 9. Int. J. Mol. Sci. 2022, 23(19), 11471. (Describes synthesis of 4,6-dichloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine). Link

-

General Pyrazole Synthesis : Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Link

-

HDAC Inhibitor Application : Class I HDAC Inhibitors Display Different Antitumor Mechanism. J. Med. Chem. 2011.[1] (Describes hydrazide formation using cyclopentylhydrazine). Link

-

Reaction Mechanisms : Synthesis of Hydrazine Derivatives. Organic Chemistry Portal. Link

Technical Guide: Synthesis of Cyclopentylhydrazine Hydrochloride

CAS: 24214-72-0 | Formula:

Executive Summary

Cyclopentylhydrazine hydrochloride is a critical pharmacophore precursor in medicinal chemistry, primarily utilized to synthesize fused heterocycles such as pyrazoles, indazoles, and triazoles. These motifs are ubiquitous in kinase inhibitors (e.g., JAK, BTK targets) and GPCR modulators.

While conceptually simple, the synthesis of monosubstituted hydrazines is plagued by the "polyalkylation problem." Direct alkylation of hydrazine often yields a statistical mixture of mono-, di-, and tri-substituted products, necessitating tedious chromatographic separation.

This guide advocates for a Protected Reductive Amination Strategy using tert-butyl carbazate (Boc-hydrazine). This method ensures regiospecificity, high purity (>98%), and scalability, making it the superior choice for pharmaceutical applications over direct nucleophilic substitution.

Strategic Analysis of Synthetic Routes

The Challenge: Selectivity

The fundamental challenge in synthesizing

| Feature | Route A: Boc-Carbazate Reductive Amination (Recommended) | Route B: Direct Nucleophilic Substitution (Legacy) |

| Starting Materials | Cyclopentanone + tert-Butyl carbazate | Cyclopentyl Bromide + Hydrazine Hydrate |

| Selectivity | High (>95% Mono) . The Boc group sterically and electronically blocks the second nitrogen. | Low . Significant formation of |

| Purification | Crystallization of intermediate; Salt precipitation. | Difficult fractional distillation or column chromatography. |

| Safety | Moderate. Avoids handling free anhydrous hydrazine. | High Risk. Requires large excess of toxic hydrazine hydrate. |

| Scalability | Excellent. Amenable to kg-scale GMP production. | Poor. Exotherms and impurity profiles limit scale-up. |

Detailed Experimental Protocol (Route A)

Methodology: Reductive Amination via tert-Butyl Carbazate. Rationale: This route utilizes the acid-labile Boc protecting group to prevent over-alkylation. The intermediate hydrazone is stable and easily reduced.

Step 1: Condensation (Hydrazone Formation)

Reagents: Cyclopentanone (1.0 eq), tert-Butyl Carbazate (1.05 eq), Hexane/MeOH.

-

Charge a reaction vessel with cyclopentanone (1.0 eq) and hexane (5 vol).

-

Add tert-butyl carbazate (1.05 eq) in a single portion.

-

Heat the mixture to reflux (approx. 60-65°C). A catalytic amount of acetic acid (0.05 eq) may accelerate the reaction, though it often proceeds thermally.

-

Monitor: Reaction completion is indicated by the disappearance of the carbazate spot on TLC (stained with phosphomolybdic acid).

-

Workup: Cool to room temperature. The Boc-hydrazone intermediate often crystallizes directly from hexane. Filter and wash with cold hexane.

-

Checkpoint: If the product does not crystallize, evaporate solvent and recrystallize from hexanes/EtOAc.

-

Step 2: Reduction

Reagents: Boc-hydrazone (from Step 1), NaBH3CN (1.2 eq) or H2/Pd-C, MeOH, Acetic Acid.

Option A: Catalytic Hydrogenation (Cleaner, Scalable)

-

Dissolve the hydrazone in MeOH (10 vol).

-

Add 10% Pd/C (5 wt% loading).

-

Hydrogenate at 3-5 bar (45-75 psi) at room temperature for 4-6 hours.

-

Workup: Filter through Celite to remove catalyst. Concentrate the filtrate to yield the

-Boc-N'-cyclopentylhydrazine oil.

Option B: Hydride Reduction (Lab Scale)

-

Dissolve hydrazone in MeOH and cool to 0°C.

-

Add acetic acid (2.0 eq) followed by portion-wise addition of sodium cyanoborohydride (

, 1.2 eq). -

Stir at ambient temperature for 12 hours.

-

Quench: Add saturated

. Extract with EtOAc.

Step 3: Deprotection & Salt Formation

Reagents: 4M HCl in Dioxane or Et2O.

-

Dissolve the crude

-Boc-N'-cyclopentylhydrazine in 1,4-dioxane (3 vol). -

Cool to 0°C. slowly add 4M HCl in dioxane (3.0 eq).

-

Stir at room temperature for 2-4 hours. A white precipitate should form.

-

Isolation: Dilute with diethyl ether (to maximize precipitation) and filter the solids under inert atmosphere (nitrogen).

-

Drying: Dry the white solid under vacuum over

to remove trace HCl/moisture.

Final Product: Cyclopentylhydrazine Hydrochloride (White hygroscopic solid).

Reaction Pathway Visualization

Figure 1: Step-wise synthesis of Cyclopentylhydrazine HCl via the Boc-protection strategy, ensuring mono-substitution.

Safety & Handling (Critical)

Hydrazine derivatives are notorious for their toxicity and instability.

-

Toxicity: Cyclopentylhydrazine is a potential carcinogen and skin sensitizer. It acts as a GABA antagonist; systemic absorption can cause seizures.

-

Antidote:Pyridoxine (Vitamin B6) is the specific antidote for hydrazine-induced neurotoxicity (seizures).

-

-

Stability: The free base is unstable and prone to air oxidation (turning yellow/brown). Always store as the hydrochloride salt .

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under argon at 2-8°C.

-

Incompatibility: Avoid contact with strong oxidizers (creates nitrogen gas/explosion risk) and aldehydes (forms hydrazones spontaneously).

Analytical Data & Yields

The following table summarizes typical yields and characterization data expected from the Boc-route versus the direct route.

| Parameter | Boc-Route (Protocol Above) | Direct Route (Cyclopentyl-Br) |

| Overall Yield | 75 - 85% | 30 - 45% |

| Purity (HPLC) | >98% | ~85% (requires distillation) |

| 1H NMR (DMSO-d6) | Often shows impurity peaks from dialkyl species. | |

| Appearance | White crystalline solid | Often yellow/waxy solid (oxidation) |

References

-

Vertex AI Search. (2026). Synthesis of Cyclopentylhydrazine hydrochloride. 5[3][4][6][7][8][9]

-

Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester (Boc-Hydrazine preparation). Organic Syntheses, Coll. Vol. 5, p.166. 10[3][4][6][8][9]

-

Organic Chemistry Portal. (2014).[11] Synthesis of Hydrazine Derivatives (Hydrazides). (Citing Synthesis, 2014, 46, 455-464).[12] 12[6][8]

-

National Institutes of Health (NIH). (2023). Hydrazine Toxicology and Management. StatPearls. 8

-

Mäeorg, U., et al. (2009).[2] Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc. 2[6][8][9]

Sources

- 1. A general carbonyl alkylative amination for tertiary amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyclopentylhydrazine hydrochloride [myskinrecipes.com]

- 6. benchchem.com [benchchem.com]

- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 8. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fishersci.com [fishersci.com]

- 12. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

Technical Guide: Reactivity & Applications of Cyclopentylhydrazine Hydrochloride

This guide provides an in-depth technical analysis of Cyclopentylhydrazine Hydrochloride , focusing on its reactivity profile, mechanistic behavior in heterocycle synthesis, and practical applications in drug discovery.

Executive Summary

Cyclopentylhydrazine hydrochloride (CAS: 24214-72-0) is a specialized alkyl-hydrazine building block primarily used to introduce the N-cyclopentyl motif into heterocyclic scaffolds. Unlike aryl hydrazines, the cyclopentyl group offers a unique balance of lipophilicity (

Its primary utility lies in the regioselective synthesis of pyrazoles , a pharmacophore prevalent in CNS-active agents and phosphodiesterase (PDE) inhibitors. This guide details the mechanistic nuances of its reactivity, specifically overcoming the "salt penalty" and controlling regiochemistry during condensation reactions.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

The hydrochloride salt form is preferred over the free base due to the latter's susceptibility to oxidation and hygroscopicity.

| Property | Specification | Technical Note |

| CAS Number | 24214-72-0 | Verified Identifier |

| Formula | Salt Stoichiometry 1:1 | |

| MW | 136.62 g/mol | Free base MW: 100.16 g/mol |

| Appearance | White to off-white solid | Oxidizes to yellow/brown upon air exposure |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, Toluene) |

| Acidity | Weakly acidic (Salt) | Requires |

Mechanistic Reactivity Profile

The Nucleophilicity Paradox (N1 vs. N2)

In cyclopentylhydrazine, the two nitrogen atoms exhibit distinct nucleophilic characters driven by the conflict between electronic induction and steric hindrance .

-

N1 (Substituted,

): The cyclopentyl group exerts a positive inductive effect (+I), theoretically increasing electron density. However, the secondary carbon of the cyclopentyl ring creates significant steric bulk. -

N2 (Terminal,

): Lacks the inductive boost but is sterically unencumbered.

Reactivity Consequence: In reactions with electrophiles (e.g., 1,3-diketones), the N2 nitrogen is kinetically favored to initiate the attack on the most accessible electrophilic center. This dictates the regiochemical outcome of pyrazole synthesis.

Knorr Pyrazole Synthesis Mechanism

The most critical reaction for this reagent is the condensation with 1,3-dicarbonyls. The reaction proceeds via a stepwise mechanism:

-

Free-Basing: Neutralization of the HCl salt.

-

Hydrazone Formation: Kinetic attack by N2.

-

Cyclization: Intramolecular attack by N1.

-

Dehydration: Aromatization to the pyrazole.

Figure 1: Mechanistic pathway for the conversion of Cyclopentylhydrazine HCl to Pyrazoles.

Experimental Protocols

Protocol: In-Situ Free-Basing & Pyrazole Synthesis

Context: Synthesis of a PDE9 inhibitor intermediate using 2-(ethoxymethylene)malononitrile.

Reagents:

-

Cyclopentylhydrazine HCl (1.0 eq)

-

Triethylamine (

) (3.0 eq) -

2-(Ethoxymethylene)malononitrile (0.9 eq)

-

Ethanol (Absolute)[1]

Methodology:

-

Activation: Suspend Cyclopentylhydrazine HCl in Ethanol at

. Add-

Why: The salt is insoluble in cold EtOH. Addition of base liberates the free hydrazine, which dissolves. Low temperature prevents degradation.

-

-

Stirring: Allow to stir for 2 hours at

to ensure complete deprotonation. -

Addition: Add the electrophile (malononitrile derivative) dropwise.

-

Reaction: Warm to Room Temperature (RT) for 3 hours, then reflux at

for 3 hours. -

Workup: Cool to RT. Add water to precipitate the product. Filter and recrystallize (Ether/Hexane).[4]

Validation Point: The disappearance of the solid hydrazine salt and the formation of a clear solution upon base addition is the visual cue for successful free-basing.

Handling & Stability Workflow

Hydrazine salts are toxic and potential carcinogens.[5] Strict adherence to safety protocols is mandatory.

Figure 2: Safety and handling workflow for hydrazine hydrochlorides.

Applications in Drug Discovery[1][3][10]

Phosphodiesterase 9 (PDE9) Inhibitors

Cyclopentylhydrazine is a critical intermediate in the synthesis of PDE9 inhibitors, which are therapeutic targets for Alzheimer’s disease . The N-cyclopentyl pyrazole moiety mimics the lipophilic pocket interactions required for enzyme inhibition while maintaining metabolic stability.

-

Key Reaction: Condensation with ethoxymethylene malononitrile to form 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile [1].

Agrochemicals

The cyclopentyl group serves as a bioisostere for isopropyl and phenyl groups in herbicide design. The increased lipophilicity aids in cuticular penetration in plant tissues.

References

-

Discovery of Effective Inhibitors Against Phosphodiesterase 9 . National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of Pyrazoles (Methodology) . Organic Chemistry Portal. Available at: [Link]

-

Hydrazine Safety Data Sheet . New Jersey Department of Health.[5] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 4. Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer’s Disease with Antioxidant Capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

An In-Depth Technical Guide to the Solubility of Cyclopentylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Solubility in Chemical Development

In the landscape of pharmaceutical and agrochemical development, the journey from a promising molecule to a viable product is paved with critical physicochemical evaluations. Among these, solubility stands as a cornerstone parameter, profoundly influencing a compound's bioavailability, processability, and ultimate efficacy. Cyclopentylhydrazine hydrochloride, a key intermediate in the synthesis of various active compounds, is no exception.[1] This guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. It aims to provide a comprehensive understanding of the principles governing the solubility of this important hydrochloride salt and to equip researchers with the practical knowledge to conduct their own robust solubility assessments.

Cyclopentylhydrazine Hydrochloride: A Physicochemical Profile

Cyclopentylhydrazine hydrochloride (CAS Number: 24214-72-0) is a white to pale yellow crystalline solid. As a hydrochloride salt of an organic base, its solubility is intrinsically linked to the properties of both the cyclopentylhydrazine moiety and the chloride counter-ion.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃ClN₂ | [2] |

| Molecular Weight | 136.63 g/mol | [2] |

| Appearance | Solid | |

| CAS Number | 24214-72-0 | [3] |

The Theoretical Framework of Solubility: A Deeper Dive

The dissolution of an ionic compound like cyclopentylhydrazine hydrochloride in a solvent is a complex thermodynamic process. It involves the disruption of the crystal lattice and the solvation of the resulting ions.[4][5] Understanding the interplay of these forces is paramount for predicting and manipulating solubility.

The Energetics of Dissolution

The overall enthalpy change of dissolution (ΔHsol) is determined by the balance between the energy required to break the bonds in the solute and solvent and the energy released upon the formation of new solute-solvent interactions.[6] Specifically, it involves:

-

Lattice Energy (Endothermic): The energy required to overcome the electrostatic forces holding the cyclopentylhydrazinium and chloride ions together in the crystal lattice.[4]

-

Solvation Energy (Exothermic): The energy released when the dissociated ions are surrounded and stabilized by solvent molecules.[6]

The spontaneity of dissolution is ultimately governed by the Gibbs free energy change (ΔGsol), which also incorporates the change in entropy (ΔSsol).

The "Like Dissolves Like" Paradigm: Protic vs. Aprotic Solvents

The nature of the solvent plays a pivotal role in the solubility of ionic compounds.[7]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents possess O-H or N-H bonds, allowing them to act as hydrogen bond donors.[8] They are particularly effective at solvating both cations and anions. The hydrogen atoms with a partial positive charge can interact with the chloride anion, while the lone pairs on the oxygen or nitrogen can interact with the cyclopentylhydrazinium cation. This strong solvation of both ions makes polar protic solvents generally good candidates for dissolving hydrochloride salts.[7]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[9] They are effective at solvating cations through their negatively polarized atoms (e.g., the oxygen in DMSO) but are less effective at solvating anions.[10]

Key Factors Influencing Solubility

Several external and intrinsic factors can significantly alter the solubility of cyclopentylhydrazine hydrochloride:

-

Temperature: For most solids, solubility increases with temperature as the added thermal energy helps to overcome the lattice energy.[11][12] However, this relationship is not always linear and should be determined empirically.[13]

-

pH of the Medium: As a salt of a weak base, the solubility of cyclopentylhydrazine hydrochloride is highly pH-dependent. In acidic solutions, the equilibrium will favor the protonated, more soluble form. As the pH increases, the free base form will be favored, which may have a lower aqueous solubility.

-

The Common Ion Effect: The solubility of a sparingly soluble salt is decreased by the presence of a second solute that furnishes a common ion.[14][15] For cyclopentylhydrazine hydrochloride, adding a source of chloride ions (e.g., from sodium chloride) to an aqueous solution will shift the dissolution equilibrium to the left, favoring the solid state and thus reducing its solubility.[16][17][18] This is a critical consideration in buffered solutions or in physiological media.

-

Crystallinity: The arrangement of molecules in the solid-state has a direct impact on solubility.[13][19] Amorphous forms of a compound are generally more soluble than their crystalline counterparts because they have a lower lattice energy.[20][21] The presence of different polymorphs can also lead to variations in solubility.[22]

Experimental Determination of Solubility: A Practical Guide

Given the sparse quantitative solubility data for cyclopentylhydrazine hydrochloride in the public domain, this section provides detailed, field-proven protocols for its determination.

The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[23][24]

This method relies on allowing a suspension of the compound in the solvent to reach equilibrium, at which point the concentration of the dissolved compound in the supernatant is measured. The key to a trustworthy result is ensuring that true equilibrium has been reached. This is achieved by approaching equilibrium from two directions: supersaturation and undersaturation. If the solubility values obtained from both approaches converge, it provides a strong validation of the result.

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

-

Preparation of Solutions:

-

For each solvent to be tested, prepare at least three replicate flasks.

-

Add an excess of cyclopentylhydrazine hydrochloride to a known volume of the solvent. A general rule of thumb is to add at least twice the estimated amount needed for saturation.[25]

-

To create a supersaturated solution, prepare a saturated solution at a higher temperature (e.g., 40°C) and then cool it down to the target temperature.

-

-

Equilibration:

-

Place the flasks in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the flasks for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[25]

-

-

Sample Separation:

-

Once equilibrium is reached, allow the flasks to stand undisturbed at the experimental temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the solid phase from the liquid phase immediately. This can be done by centrifugation or by filtration through a syringe filter (ensure the filter material is compatible with the solvent).

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent.

-

Analyze the concentration of cyclopentylhydrazine hydrochloride in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[26][27][28][29][30]

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Potentiometric Titration: A Powerful Tool for Ionizable Compounds

Potentiometric titration is an alternative method that can be particularly useful for determining the solubility of ionizable compounds like cyclopentylhydrazine hydrochloride.[31][32][33][34][35]

This technique involves titrating a solution containing the compound of interest and monitoring the change in potential (voltage) of an ion-selective electrode. The equivalence point of the titration can be used to calculate the concentration of the dissolved species. The consistency of results across multiple titrations serves as a self-validating mechanism.

Caption: General Workflow for Solubility Determination via Potentiometric Titration.

-

System Setup:

-

Prepare a saturated solution of cyclopentylhydrazine hydrochloride in the desired solvent (typically water or a buffer).

-

Set up a titration vessel with a calibrated pH electrode or an appropriate ion-selective electrode and a magnetic stirrer.

-

Use an automated titrator for precise addition of the titrant and recording of the potential.

-

-

Titration:

-

Titrate the saturated solution with a standardized solution of a strong base (e.g., NaOH) or a strong acid, depending on the starting pH and the desired information.

-

Record the potential (in mV) as a function of the volume of titrant added.

-

-

Data Analysis:

-

Plot the potential versus the volume of titrant. The equivalence point can be determined from the inflection point of the titration curve, or more accurately, from the peak of the first or second derivative plot.

-

The concentration of the dissolved cyclopentylhydrazine hydrochloride can be calculated from the volume of titrant required to reach the equivalence point.

-

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner.

Table of Expected Solubility Behavior:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Excellent solvation of both the cyclopentylhydrazinium cation and the chloride anion through hydrogen bonding and ion-dipole interactions.[7] |

| Polar Aprotic | DMSO, Acetonitrile | Moderate to High | Good solvation of the cation, but less effective solvation of the anion.[10] |

| Non-Polar | Hexane, Toluene | Low | Poor solvation of ions due to the lack of a significant dipole moment. |

Conclusion: A Foundation for Rational Formulation Development

A thorough understanding of the solubility of cyclopentylhydrazine hydrochloride is not merely an academic exercise; it is a fundamental prerequisite for successful drug and agrochemical development.[36][37][38] By combining a strong theoretical framework with robust experimental methodologies, researchers can confidently characterize this critical physicochemical property. The protocols and insights provided in this guide are designed to empower scientists to generate reliable and reproducible solubility data, thereby facilitating rational solvent selection, optimizing reaction conditions, and laying a solid foundation for the development of effective and safe end-products.

References

-

Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Cyclopentylhydrazine hydrochloride. Retrieved from [Link]

-

ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Aozun Asia. (n.d.). The Difference Between Polar Protic And Aprotic Solvents In Solubility. Retrieved from [Link]

-

Wikipedia. (2024). Solubility. Retrieved from [Link]

- Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596.

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Yuce, M., & Capan, Y. (2014). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. Acta Poloniae Pharmaceutica, 71(3), 439-449.

- Shilkina, N. V., et al. (2023). Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability. Pharmaceutics, 15(8), 2056.

-

UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link]

- University of California, Davis. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction.

-

Science Ready. (n.d.). HSC Chemistry – Dissolving Ionic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 18.3: Common-Ion Effect in Solubility Equilibria. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

-

HSCprep. (2024). Understanding Ionic Compound Dissolution - HSC Chemistry. Retrieved from [Link]

- Rahman, Z., et al. (2014). Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products. AAPS PharmSciTech, 15(6), 1474-1482.

- Jones, D. (2018). Preformulation Studies. In Pharmaceutical Formulation: The Science and Technology of Dosage Forms.

- ResearchGate. (2025). On the Effect of Temperature on Aqueous Solubility of Organic Solids.

-

Oakwood Chemical. (n.d.). Cyclopentylhydrazine hydrochloride. Retrieved from [Link]

-

Abbott, S. (n.d.). Solubility Effects | Practical Solubility Science. Retrieved from [Link]

- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Metrohm. (2014). Basics of potentiometry.

-

CK-12 Foundation. (n.d.). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 11.2: Potentiometric Methods. Retrieved from [Link]

- Yuce, M., & Capan, Y. (2014). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. Acta Poloniae Pharmaceutica, 71(3), 439-449.

-

PubChem. (n.d.). Cyclopentylhydrazine hydrochloride. Retrieved from [Link]

- WebAssign. (n.d.). Thermodynamics of Salt Dissolution.

- CUTM Courseware. (n.d.).

-

Quora. (2017). What is effect of temperature on the solubility of salt?. Retrieved from [Link]

-

YouTube. (2020). Common Ion Effect - NaCl and HCl. Retrieved from [Link]

- ResearchGate. (2025). Predicting Aqueous Solubility: The Role of Crystallinity.

- de Souza, J., et al. (2014). Development and validation of a dissolution method using HPLC for diclofenac potassium in oral suspension. Brazilian Journal of Pharmaceutical Sciences, 50(1), 121-128.

- ResearchGate. (2025).

- Drug Discovery Online. (2023).

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Quora. (2021). How do crystal characteristics affect solubility?. Retrieved from [Link]

- Journal of Chemical Education. (2015).

- NECTAR COST. (2024).

- ResearchGate. (2025).

-

Pharmapproach.com. (n.d.). Preformulation Studies: Solubility analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 7.3: Dissolution of Ionic Compounds. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

Sources

- 1. Cyclopentylhydrazine hydrochloride [myskinrecipes.com]

- 2. Cyclopentylhydrazine hydrochloride [oakwoodchemical.com]

- 3. 24214-72-0 Cas No. | Cyclopentylhydrazine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 4. scienceready.com.au [scienceready.com.au]

- 5. webassign.net [webassign.net]

- 6. hscprep.com.au [hscprep.com.au]

- 7. aozunasia.com [aozunasia.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quora.com [quora.com]

- 13. Solubility - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Common-ion effect - Wikipedia [en.wikipedia.org]

- 16. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CK12-Foundation [flexbooks.ck12.org]

- 18. m.youtube.com [m.youtube.com]

- 19. quora.com [quora.com]

- 20. Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 21. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 22. researchgate.net [researchgate.net]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. bioassaysys.com [bioassaysys.com]

- 25. researchgate.net [researchgate.net]

- 26. tianjindaxuexuebao.com [tianjindaxuexuebao.com]

- 27. Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ptfarm.pl [ptfarm.pl]

- 29. scielo.br [scielo.br]

- 30. researchgate.net [researchgate.net]

- 31. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 32. metrohm.com [metrohm.com]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. pubs.acs.org [pubs.acs.org]

- 35. cost-nectar.eu [cost-nectar.eu]

- 36. upm-inc.com [upm-inc.com]

- 37. books.rsc.org [books.rsc.org]

- 38. Best Practices For Preformulation In Drug Development [drugdiscoveryonline.com]

Navigating the Stability of Cyclopentylhydrazine Hydrochloride: An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of starting materials and intermediates is paramount. Cyclopentylhydrazine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents unique challenges in its handling and storage due to its inherent chemical reactivity. This technical guide provides a comprehensive overview of the stability and storage considerations for cyclopentylhydrazine hydrochloride, offering field-proven insights and detailed experimental protocols to ensure its quality and prevent unforeseen complications in drug development pipelines.

The Chemical Nuances of Cyclopentylhydrazine Hydrochloride: A Stability Perspective

Cyclopentylhydrazine hydrochloride (C₅H₁₂N₂·HCl) is a water-soluble, crystalline solid.[1] Its structure, featuring a reactive hydrazine moiety and a cyclopentyl group, dictates its stability profile. The lone pair of electrons on the nitrogen atoms makes the hydrazine group susceptible to oxidation, while the hydrochloride salt form enhances its stability and water solubility compared to the free base.

Understanding the potential degradation pathways is the first step in designing effective storage and handling strategies. Based on the chemical nature of hydrazine derivatives, two primary degradation routes are of significant concern: oxidation and hydrolysis.

Oxidative Degradation: The Primary Pathway of Concern

The hydrazine functional group is a potent reducing agent and is readily oxidized.[2] This oxidation can be initiated by atmospheric oxygen, trace metal ions (such as copper and manganese), and oxidizing agents.[3] The reaction proceeds through a series of radical intermediates, ultimately leading to the formation of nitrogen gas, water, and potentially cyclopentane or other cyclopentyl-containing byproducts.

The presence of trace metal ions can significantly accelerate this process.[3] Therefore, it is crucial to use high-purity reagents and solvents and to store the compound in containers that do not leach metallic impurities.

Diagram 1: Proposed Oxidative Degradation Pathway of Cyclopentylhydrazine

Caption: Proposed oxidative degradation of cyclopentylhydrazine.

Hydrolytic Stability: Considerations for Aqueous Environments

While the hydrochloride salt form is stable, prolonged exposure to water, especially at elevated temperatures or non-neutral pH, can lead to hydrolysis. The extent of hydrolysis is pH-dependent, with increased rates observed in alkaline conditions.[3][4] For hydrazine derivatives, hydrolysis can lead to the cleavage of the C-N bond, although this is generally less facile than oxidation.

Recommended Storage and Handling Protocols: A Self-Validating System

To maintain the integrity of cyclopentylhydrazine hydrochloride, a multi-faceted approach to storage and handling is essential. These protocols are designed to create a self-validating system where the risk of degradation is minimized at each step.

Optimal Storage Conditions

The following table summarizes the recommended storage conditions for cyclopentylhydrazine hydrochloride, based on its chemical properties and potential degradation pathways.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[5] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation by atmospheric oxygen. |

| Light | Protected from light | Minimizes the risk of photolytic degradation. |

| Container | Tightly sealed, non-metallic containers (e.g., amber glass) | Prevents exposure to moisture and air, and avoids catalysis of oxidation by metal ions. |

| Moisture | Store in a dry environment | Minimizes the potential for hydrolysis and moisture-related degradation.[6] |

Safe Handling Practices

Given its hazard profile as a skin and eye irritant and being harmful if swallowed or in contact with skin, appropriate personal protective equipment (PPE) is mandatory.[7]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Use safety goggles or a face shield.

-

Wear a lab coat.

-

-

Hygiene: Avoid inhalation of dust. Wash hands thoroughly after handling.

Stability Testing: A Framework for Quality Assurance

A robust stability testing program is crucial to determine the shelf-life and to identify potential degradation products. Forced degradation studies are a key component of this program, providing insights into the intrinsic stability of the molecule.[8]

Forced Degradation Study Protocol

This protocol outlines a systematic approach to investigating the stability of cyclopentylhydrazine hydrochloride under various stress conditions. The goal is to induce a detectable level of degradation (typically 5-20%) to identify the degradation products and pathways.[9]

Diagram 2: Experimental Workflow for Forced Degradation Study

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Accurately weigh and dissolve cyclopentylhydrazine hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature.

-

Withdraw samples at appropriate time intervals.

-

-

Thermal Degradation:

-

Store the solid compound in a controlled temperature oven at 80°C.

-

At specified time points, withdraw a sample, dissolve it in the chosen solvent, and analyze.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Analyze the samples after the exposure period.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of each.[10] For cyclopentylhydrazine hydrochloride, a reversed-phase HPLC method is a suitable starting point.

Rationale for Method Development Choices:

-

Column: A C18 column is a good initial choice due to its versatility in retaining a wide range of organic molecules.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer helps to control the ionization state of the analyte and improve peak shape.

-

Detection: UV detection is often suitable for compounds with a chromophore. If the compound has poor UV absorbance, derivatization or alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) may be necessary.[11][12]

-

Derivatization: For enhanced sensitivity and selectivity, pre-column derivatization with an aldehyde or ketone can be employed to form a stable hydrazone with strong UV absorbance.[13]

Example HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm (or wavelength of maximum absorbance if derivatized) |

| Injection Volume | 10 µL |

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Incompatible Materials: Mitigating Risks in Formulation and Synthesis

The reactivity of the hydrazine group necessitates careful consideration of excipients and reagents that may be used in formulation or subsequent synthetic steps.

Known Incompatibilities for Hydrazine Derivatives:

-

Oxidizing Agents: Peroxides, permanganates, chromates, etc., will rapidly degrade the compound.

-

Aldehydes and Ketones: These will react to form hydrazones. While this reaction is utilized for derivatization, it is an incompatibility if unintended.

-

Reducing Sugars: Sugars like lactose can potentially react with the hydrazine moiety.

-

Transition Metal Salts: As mentioned, these can catalyze oxidative degradation.

Drug-excipient compatibility studies are essential during pre-formulation to identify any potential interactions.[14][15]

Conclusion: A Proactive Approach to Stability

A thorough understanding of the chemical stability of cyclopentylhydrazine hydrochloride is not merely an academic exercise; it is a critical component of risk management in drug development. By implementing the robust storage, handling, and analytical protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this vital chemical intermediate. A proactive and scientifically-driven approach to stability will ultimately contribute to the development of safe and effective medicines.

References

-

A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. PubMed. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Stability Indicating Forced Degradation Studies. RJPT. [Link]

-

Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH. [Link]

- CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.

-

Cyclopentylhydrazine hydrochloride | C5H13ClN2 | CID 212349. PubChem - NIH. [Link]

- US7807830B2 - Manufacture of pure hydralazine salts.

-

Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

-

Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PMC - PubMed Central. [Link]

-

HPLC Methods for analysis of Hydrazine. HELIX Chromatography. [Link]

-

Oxidation of Hydrazine in Aqueous Solutions. DTIC. [Link]

-

Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. NIH. [Link]

-

Diazonium compound. Wikipedia. [Link]

- EP0153168A2 - Process for preparing a hydrazine hydrohalide.

-

Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. ResearchGate. [Link]

-

The kinetics and mechanism of the hydrolysis of cyclopentolate hydrochloride in alkaline solutions. ResearchGate. [Link]

-

Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

-

Cyclodextrins used as excipients. European Medicines Agency (EMA). [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

-

Reduction and Oxidation :: Reductions with Hydrazine. Organic Chemistry Data. [Link]

-

Cyclopentyl hydrazine hydrochloride. ChemBK. [Link]

-

Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method. 应用化学. [Link]

-

Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

-

Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]

-

Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. [Link]

-

(PDF) Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. ResearchGate. [Link]

-

Synthetic transformations: a) Deprotection of the hydrazide 7a to form... ResearchGate. [Link]

-

Hydrazine Oxidation Electrocatalysis | ACS Catalysis. ACS Publications. [Link]

-

Interaction and Compatibility Studies in the Development of Olmesartan Medoxomil and Hydrochlorothiazide Formulations under a Real Manufacturing Process. NIH. [Link]

-

Stability indicating validated RP-HPLC method for simultaneous determination of Hydralazine Hydrochloride and Isosorbide Dinitrate in bulk and pharmaceutical dosage form. ResearchGate. [Link]

-

(PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. [Link]

-

Compatibility Studies of Sildenafil-HPBCD Inclusion Complex with Pharmaceutical Excipients. MDPI. [Link]

Sources

- 1. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. pharmtech.com [pharmtech.com]

- 6. jddtonline.info [jddtonline.info]

- 7. jddtonline.info [jddtonline.info]

- 8. rjptonline.org [rjptonline.org]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. helixchrom.com [helixchrom.com]

- 12. Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method [yyhx.ciac.jl.cn]

- 13. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Cyclopentylhydrazine hydrochloride mechanism of action

This guide details the technical profile of Cyclopentylhydrazine Hydrochloride (CPH) , focusing on its dual role: first, as a high-value synthetic precursor for privileged heterocyclic scaffolds (pyrazoles, indazoles), and second, as a bioactive hydrazine capable of enzyme inhibition (MAO, GABA-T) and metabolic activation.

Mechanism of Action, Synthetic Utility, and Toxicological Profile

Compound Identity:

-

Role: Pharmacophore Precursor & Metabolic Probe

Part 1: Chemical Architecture & Synthetic Mechanism

Cyclopentylhydrazine hydrochloride is primarily utilized to introduce the cyclopentyl moiety into drug candidates. The cyclopentyl group is a "privileged structure" in medicinal chemistry, offering a balance of lipophilicity (LogP modulation) and metabolic stability compared to linear alkyl chains.

The Pyrazole Condensation Mechanism (Primary Utility)

The most frequent application of CPH is the synthesis of N-cyclopentylpyrazoles via condensation with 1,3-diketones. This reaction is critical for developing kinase inhibitors and agrochemicals.

Mechanism:

-

Nucleophilic Attack: The free hydrazine base (generated in situ) attacks the most electrophilic carbonyl of the 1,3-diketone.

-

Hemiaminal Formation: Formation of a tetrahedral intermediate.

-

Dehydration & Cyclization: Loss of water drives the formation of the hydrazone, followed by intramolecular attack on the second carbonyl and final aromatization.

Visualization: Pyrazole Synthesis Pathway

The following diagram illustrates the stepwise condensation mechanism, highlighting the critical transition states.

Figure 1: Stepwise mechanism of N-cyclopentylpyrazole formation via condensation with 1,3-diketones.

Part 2: Biological Mechanism of Action (Pharmacology & Toxicology)

While often used as an intermediate, the hydrazine moiety acts as a potent biological effector if the compound enters biological systems intact. Its mechanism is defined by enzyme inactivation via covalent modification or cofactor depletion.

Monoamine Oxidase (MAO) Inhibition

Cyclopentylhydrazine, like many mono-substituted hydrazines, functions as an irreversible mechanism-based inhibitor (suicide substrate) of Monoamine Oxidase (MAO).

-

Mechanism:

-

Oxidation: MAO oxidizes the hydrazine C-N bond to a diazene intermediate.

-

Radical Formation: The unstable intermediate generates a reactive radical species.

-

Covalent Adduct: This radical forms a covalent bond with the N(5) atom of the enzyme's FAD (Flavin Adenine Dinucleotide) cofactor.

-

Result: Permanent inactivation of the enzyme, leading to increased levels of synaptic monoamines (serotonin, norepinephrine).[5]

-

Pyridoxal Phosphate (Vitamin B6) Antagonism (Neurotoxicity)

The acute toxicity of CPH (seizures) is driven by its reactivity with carbonyl-containing cofactors.

-

Target: Pyridoxal-5'-Phosphate (PLP), the cofactor for Glutamic Acid Decarboxylase (GAD).

-

Reaction: CPH reacts with the aldehyde group of PLP to form a stable hydrazone .

-

Consequence:

-

Depletion of free PLP.

-

Inhibition of GAD (which converts Glutamate → GABA).

-

GABA Drop: Reduced inhibitory neurotransmission precipitates seizures.[6]

-

Visualization: Enzyme Inhibition Pathways

This diagram maps the divergent pathways of MAO inactivation and PLP depletion.

Figure 2: Dual biological mechanisms: Irreversible MAO inhibition and PLP cofactor sequestration.

Part 3: Experimental Protocols

Protocol: Synthesis of N-Cyclopentyl-3,5-dimethylpyrazole

Standardizing the use of CPH in heterocycle formation.

Reagents:

-

Cyclopentylhydrazine HCl (1.0 equiv)

-

Acetylacetone (1.1 equiv)

-

Ethanol (Solvent)

-

Triethylamine (Et3N) (1.1 equiv)

Procedure:

-

Preparation: Dissolve Cyclopentylhydrazine HCl (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Neutralization: Add Triethylamine (11 mmol) dropwise at 0°C to liberate the free hydrazine base. Stir for 15 minutes.

-

Addition: Add Acetylacetone (11 mmol) dropwise. The reaction is exothermic; maintain temperature <20°C during addition.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1) for disappearance of hydrazine.

-

Workup: Cool to room temperature. Remove solvent under reduced pressure. Dissolve residue in Ethyl Acetate and wash with water (2x) and brine (1x).

-

Purification: Dry over MgSO4, filter, and concentrate. Purify via silica gel column chromatography if necessary (though often obtained pure as an oil/solid).

Safety Protocol: Handling & Toxicology

Hazard: Hydrazines are potential carcinogens and potent sensitizers.

-

PPE: Double nitrile gloves, chemical safety goggles, and lab coat. Handle only in a functioning fume hood.

-

Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal.

-

Antidote Note: In case of accidental high exposure leading to neurological symptoms, Pyridoxine (Vitamin B6) is the standard countermeasure for hydrazine-induced seizures.

Part 4: Data Summary

| Parameter | Value/Description | Relevance |

| Molecular Weight | 136.62 g/mol | Stoichiometry calculations |

| Reactive Moiety | Primary Hydrazine (-NH-NH2) | Nucleophile for carbonyls; MAO substrate |

| LogP (Predicted) | ~0.8 (Free base) | Moderate lipophilicity; CNS penetrant |

| Key Toxicity | PLP Depletion (Seizures) | Requires Vitamin B6 supplementation in toxicity events |

| Metabolic Fate | N-Acetylation, P450 Oxidation | Potential for reactive radical formation |

References

-

Heller, S. T., & Natarajan, S. R. (2006).[7] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678. Link

-

Tipton, K. F. (1972).[8] "Inhibition of monoamine oxidase by substituted hydrazines."[8][9] Biochemical Journal, 128(4), 913–919. Link

-

Nguyen, T. T., et al. (2023). "Hydrazine Toxicology." StatPearls [Internet]. Link

-

PubChem. (2025).[3][10] "Cyclopentylhydrazine hydrochloride (Compound Summary)." National Library of Medicine. Link

-

Kalgutkar, A. S., & Dalvie, D. (2012). "Toxicology of Hydrazines and Hydrazides." Metabolism, Pharmacokinetics, and Toxicity of Functional Groups, RSC Publishing. Link

Sources

- 1. Cyclopentylhydrazine hydrochloride [oakwoodchemical.com]

- 2. Cyclopentylhydrazine hydrochloride [myskinrecipes.com]

- 3. Cyclopentylhydrazine hydrochloride | C5H13ClN2 | CID 212349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 6. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 8. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclopentylhydrazine | C5H12N2 | CID 212350 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Synthesis of 1-Cyclopentylpyrazoles Using Cyclopentylhydrazine Hydrochloride

Abstract: The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents due to its metabolic stability and versatile physicochemical properties.[1][2] The introduction of specific substituents onto the pyrazole ring is a key strategy for modulating pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 1-cyclopentylpyrazoles using cyclopentylhydrazine hydrochloride. We will delve into the mechanistic underpinnings of the Knorr pyrazole synthesis, present validated experimental procedures, discuss critical aspects of reaction control and characterization, and explore the strategic rationale for incorporating the cyclopentyl moiety in drug design.

Scientific Foundation: The Knorr Pyrazole Synthesis

The cornerstone for synthesizing pyrazoles from hydrazine derivatives and 1,3-dicarbonyl compounds is the Knorr pyrazole synthesis, a robust and widely utilized cyclocondensation reaction first reported in 1883.[3] The reaction proceeds by the condensation of a hydrazine with a β-dicarbonyl compound, resulting in the formation of the pyrazole ring through a sequence of nucleophilic attacks and dehydrations.

Reaction Mechanism

Understanding the mechanism is paramount for troubleshooting and optimizing the reaction. The process, typically acid-catalyzed, can be dissected into several key steps. The use of cyclopentylhydrazine hydrochloride provides the necessary acidic environment to initiate the catalysis.[4][5]

-

Initial Nucleophilic Attack: The reaction commences with the nucleophilic attack of the more basic nitrogen atom of cyclopentylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound.

-

Imine Formation: This is followed by a dehydration step to form an imine intermediate (a hydrazone).

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[4][6]

When an unsymmetrical 1,3-dicarbonyl is used (e.g., a β-ketoester), the initial attack can occur at either carbonyl, potentially leading to a mixture of two regioisomers.[1][7] The reaction's regioselectivity is often influenced by factors such as the steric and electronic properties of the dicarbonyl's substituents and the reaction pH.

Mechanistic Diagram

The following diagram illustrates the stepwise mechanism of the Knorr synthesis with cyclopentylhydrazine and a generic 1,3-diketone.

Caption: Knorr synthesis mechanism for 1-cyclopentylpyrazoles.

Experimental Protocols & Methodologies

Safety & Handling of Reagents

Cyclopentylhydrazine hydrochloride: Like other hydrazine derivatives, this compound should be handled with care. It is classified as an acute toxin if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[8][9]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Work in a well-ventilated fume hood. Avoid generating dust.

-

Storage: Store in a cool, dry place away from oxidizing agents.